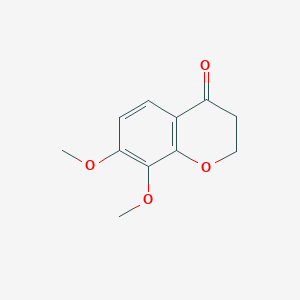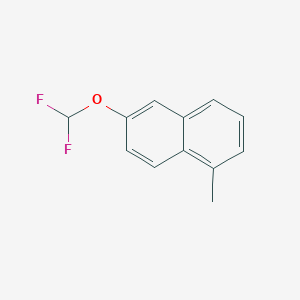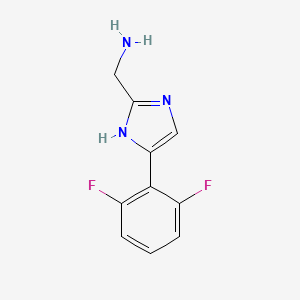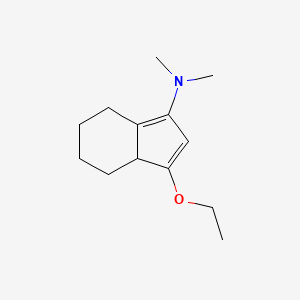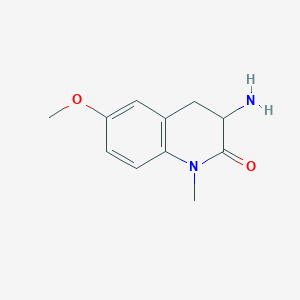
3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate aniline derivatives with suitable reagents under controlled conditions.
Industrial Production Methods
Industrial production methods may involve optimized synthetic routes to maximize yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules.
Biology
The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a subject of interest in biological research.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications, including as drugs for various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the amino, methoxy, and methyl groups.
6-Methoxyquinoline: A derivative with a methoxy group at the 6-position.
3-Aminoquinoline: A derivative with an amino group at the 3-position.
Uniqueness
3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-13-10-4-3-8(15-2)5-7(10)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3 |
InChI Key |
DGMWJHUSEXFKHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CC(C1=O)N)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Ethylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11896688.png)

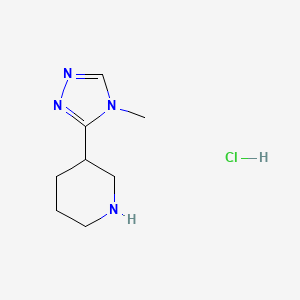
![5H-spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one](/img/structure/B11896711.png)

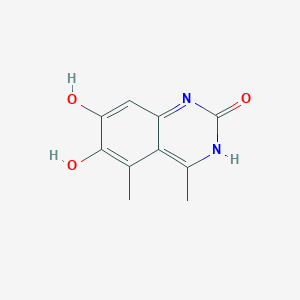
![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B11896725.png)

